1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
Description
This compound belongs to the class of long-chain arylpiperazines (LCAPs), which are bioactive molecules targeting serotonin (5-HT) and dopamine receptors in the central nervous system (CNS) . Structurally, it comprises:
- Arylpiperazine core: Substituted with a 2-methoxyphenyl group at the 4-position of the piperazine ring.
- Linker: A four-carbon butan-1-one chain.
- Triazolopyridine moiety: A [1,2,4]triazolo[4,3-a]pyridine group at the terminal position.
The triazolopyridine heterocycle contributes to π-π stacking interactions with CNS targets, while the butanone linker balances lipophilicity and molecular flexibility .
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O2/c1-28-18-8-3-2-7-17(18)24-13-15-25(16-14-24)21(27)11-6-10-20-23-22-19-9-4-5-12-26(19)20/h2-5,7-9,12H,6,10-11,13-16H2,1H3 |
InChI Key |
ZMGAEPZRMYDVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the triazolopyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of certain functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural and pharmacological distinctions between the target compound and related LCAPs:
Key Observations:
- Substituent Effects : The 2-methoxyphenyl group in the target compound may favor 5-HT1A receptor partial agonism , contrasting with trazodone’s 3-chlorophenyl group, which drives 5-HT2A antagonism and serotonin reuptake inhibition (SERT) .
- Triazole Variations: The [1,2,4]triazolo[4,3-a]pyridine group shares structural similarity with trazodone’s triazolopyridinone but lacks the ketone oxygen, possibly reducing oxidative metabolism .
Pharmacokinetic and Pharmacodynamic Insights
Receptor Binding Profiles
- Target Compound : Predicted to exhibit high 5-HT1A affinity due to the electron-donating methoxy group, which aligns with the anxiolytic/antidepressant effects seen in LCAPs like ipsapirone .
- Trazodone : Combines 5-HT2A antagonism (sedative) with weak SERT inhibition, whereas the target compound’s lack of a chlorophenyl group may reduce off-target binding .
- MK69 : The trifluoromethylphenyl group enhances lipophilicity but may limit blood-brain barrier penetration compared to the target’s methoxy substituent .
Metabolic Stability
- The 2-methoxy group in the target compound is less susceptible to cytochrome P450-mediated dealkylation than trazodone’s 3-chloro substituent, suggesting improved metabolic stability .
- The butanone linker may undergo reductive metabolism to a secondary alcohol, a pathway distinct from the N-dealkylation common in arylpiperazines .
Comparative Therapeutic Potential
- Antipsychotic Potential: Unlike aripiprazole, the absence of a quinolinone moiety likely reduces dopamine D2 affinity, minimizing extrapyramidal side effects .
- Oncology Applications : AZD5153 demonstrates that triazole-containing LCAPs can target bromodomains, but the target compound’s methoxyphenyl group may redirect activity toward CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
